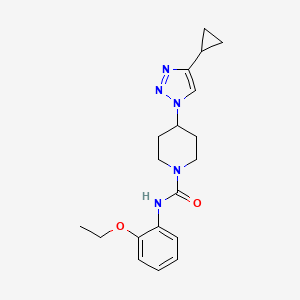![molecular formula C20H28N4S B4260510 N-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B4260510.png)
N-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine
Vue d'ensemble
Description
N-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine, commonly known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a prodrug that is metabolized to 1-methyl-4-phenylpyridinium (MPP+) in the brain, which selectively destroys dopaminergic neurons, leading to Parkinson's disease-like symptoms in humans and non-human primates.
Mécanisme D'action
MPTP is metabolized to MPP+ by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor deficits, including tremors, rigidity, and bradykinesia, which are characteristic of Parkinson's disease. MPTP also induces oxidative stress and inflammation in the brain, which may contribute to the pathophysiology of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP is a widely used neurotoxin for inducing Parkinson's disease-like symptoms in animal models, particularly in non-human primates. It has several advantages, including its ability to selectively destroy dopaminergic neurons and its reproducibility across different laboratories. However, MPTP has several limitations, including its potential toxicity to researchers and its lack of translatability to human Parkinson's disease.
Orientations Futures
Several future directions for MPTP research include the development of new animal models for Parkinson's disease, the identification of new therapeutics for the disease, and the investigation of the role of dopaminergic neurons in addiction and reward pathways in the brain. Additionally, new studies are needed to better understand the mechanisms underlying MPTP-induced neurotoxicity and to identify potential biomarkers for the disease.
Applications De Recherche Scientifique
MPTP has been widely used as a neurotoxin to induce Parkinson's disease-like symptoms in animal models, particularly in non-human primates. This has allowed researchers to study the pathophysiology of Parkinson's disease and to test potential therapeutics for the disease. MPTP has also been used to study the role of dopaminergic neurons in addiction and reward pathways in the brain.
Propriétés
IUPAC Name |
N-[(2-methylsulfanylpyrimidin-5-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4S/c1-25-20-22-14-18(15-23-20)13-21-19-10-6-12-24(16-19)11-5-9-17-7-3-2-4-8-17/h2-4,7-8,14-15,19,21H,5-6,9-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUGWOKWRYGQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)CNC2CCCN(C2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4260432.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B4260440.png)
![2-cyclohexyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,3-benzoxazole-6-carboxamide](/img/structure/B4260448.png)

![2-{1-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B4260472.png)

![(2R*,6R*)-2-allyl-6-methyl-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,2,3,6-tetrahydropyridine](/img/structure/B4260481.png)
![1-(2-methylphenyl)-4-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B4260484.png)
![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B4260493.png)
![[1-(2-chlorobenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4260499.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(6-quinolinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4260511.png)
![1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B4260520.png)
